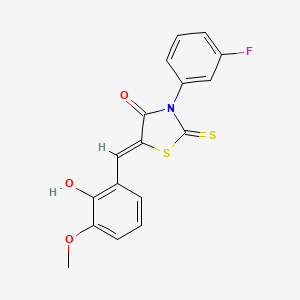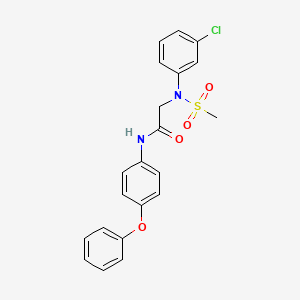![molecular formula C17H17Cl2NO2 B4922142 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4922142.png)
2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide, also known as A-196, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit several biochemical and physiological effects.
作用機序
The mechanism of action of 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of various proteins and enzymes in the cells. 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to inhibit the activity of the dopamine transporter, which leads to an increase in dopamine levels in the brain. 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which reduces inflammation in the body.
Biochemical and Physiological Effects:
2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to exhibit several biochemical and physiological effects. In cancer cells, 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. In the brain, 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to increase dopamine levels, which can improve motor function in animal models of Parkinson's disease. In animal models of autoimmune diseases, 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been shown to reduce inflammation and improve disease symptoms.
実験室実験の利点と制限
2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has several advantages for lab experiments, including its high purity and stability, as well as its potential use in various scientific research applications. However, 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide also has some limitations, including its cost and the need for specialized equipment for its synthesis and purification.
将来の方向性
There are several future directions for the study of 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide. One potential direction is the further investigation of its potential use in cancer therapy, including the development of more potent derivatives and the study of its mechanism of action in cancer cells. Another potential direction is the study of its potential use in the treatment of neurological disorders, including the study of its effects on dopamine levels in the brain. Additionally, the study of its potential use in the treatment of autoimmune diseases and its mechanism of action in the immune system is also an area of interest.
合成法
The synthesis of 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 4-ethoxyphenylethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This method has been reported to yield 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide in good purity and yield.
科学的研究の応用
2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been studied for its potential use in various scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In neurobiology, 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to act as a selective inhibitor of the dopamine transporter, which is a protein that regulates dopamine levels in the brain. 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been shown to increase dopamine levels in the brain, making it a potential candidate for the treatment of Parkinson's disease and other neurological disorders.
In immunology, 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been found to inhibit the production of pro-inflammatory cytokines, which are proteins that play a crucial role in the immune response. 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been shown to reduce inflammation in animal models of autoimmune diseases, making it a potential candidate for the treatment of such diseases.
特性
IUPAC Name |
2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-3-22-14-7-4-12(5-8-14)11(2)20-17(21)15-9-6-13(18)10-16(15)19/h4-11H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMXDXDQJWEDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4922069.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4922079.png)
![ethyl 1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)-3-piperidinecarboxylate](/img/structure/B4922084.png)
![(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4922095.png)

![N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4922114.png)
![N-(3-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B4922121.png)
![N-(4-bromophenyl)-2-[(4-bromophenyl)amino]-4-[(4-bromophenyl)imino]-3-chloro-2-butenamide](/img/structure/B4922126.png)
![ethyl 5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4922130.png)




![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4922158.png)